molecular formula C14H22ClNO B15089595 N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride CAS No. 5442-64-8

N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride

Katalognummer: B15089595
CAS-Nummer: 5442-64-8
Molekulargewicht: 255.78 g/mol
InChI-Schlüssel: IOXGMRCTFMZTQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride is an organic compound with the molecular formula C14H21NO·HCl. It is a derivative of cyclohexanamine, where the amino group is substituted with a 4-methoxyphenylmethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride typically involves the reaction of cyclohexanamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of cyclohexanamine attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimization for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The purification process may involve advanced techniques such as chromatography and crystallization to obtain high-purity compounds .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes, reducing their activity and affecting metabolic pathways. Additionally, it can interact with receptors, altering signal transduction and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenylmethyl group enhances its ability to interact with certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

5442-64-8

Molekularformel

C14H22ClNO

Molekulargewicht

255.78 g/mol

IUPAC-Name

N-[(4-methoxyphenyl)methyl]cyclohexanamine;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13;/h7-10,13,15H,2-6,11H2,1H3;1H

InChI-Schlüssel

IOXGMRCTFMZTQE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CNC2CCCCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.